tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate
Description
Properties
Molecular Formula |
C19H32BNO4 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate |
InChI |
InChI=1S/C19H32BNO4/c1-16(2,3)23-15(22)21-12-19(13-21)10-8-9-14(11-19)20-24-17(4,5)18(6,7)25-20/h9H,8,10-13H2,1-7H3 |
InChI Key |
IRTNNKTVTXBGBM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC3(C2)CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of Triflate or Halide Precursors
One of the most documented and reliable routes to synthesize this compound class involves the palladium-catalyzed Miyaura borylation reaction. The general procedure is as follows:
Starting Material: A tert-butyl protected azaspiro nonene bearing a triflate or halide substituent at the 6-position (e.g., tert-butyl 6-(trifluoromethanesulfonyloxy)-2-azaspiro[3.5]non-6-ene-2-carboxylate).
-
- Bis(pinacolato)diboron (B2pin2) as the boron source.
- Potassium acetate (KOAc) as the base.
- Palladium catalyst such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex (Pd(dppf)Cl2·CH2Cl2).
- 1,4-Dioxane as the solvent.
-
- The reaction mixture is degassed under argon or nitrogen atmosphere.
- Stirring at 80°C for 16 hours.
-
- Cooling and evaporation of solvent under reduced pressure.
- Extraction with ethyl acetate.
- Washing with water and brine.
- Drying over magnesium sulfate.
- Purification by silica gel column chromatography using ethyl acetate/hexanes gradient (0-40%).
Yield: Typically high yields around 85-93% have been reported.
| Parameter | Details |
|---|---|
| Starting Material | tert-Butyl 6-(trifluoromethanesulfonyloxy)-2-azaspiro[3.5]non-6-ene-2-carboxylate (10.1 g, 28.4 mmol) |
| Bis(pinacolato)diboron | 8.7 g (34.1 mmol) |
| Potassium Acetate | 8.4 g (85.3 mmol) |
| Pd(dppf)Cl2·CH2Cl2 | 1.4 g (approx. 1.8 mmol) |
| Solvent | 1,4-Dioxane (170 mL) |
| Temperature | 80°C |
| Time | 16 hours |
| Workup | Extraction with EtOAc, wash with water and brine, drying over MgSO4 |
| Purification | Silica gel chromatography, EtOAc/Hexanes gradient |
| Yield | 85-93% |
This method is adapted from procedures reported in the synthesis of related tert-butyl azaspiro boronate esters and is considered the gold standard for preparing such compounds with high purity and yield.
Alternative Catalytic Systems
Catalyst Variants: Other palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) have also been employed in similar borylation reactions, often in combination with bases like sodium carbonate in mixed solvents (ethanol, water, toluene) at 80°C for shorter reaction times (e.g., 4.5 hours).
Reaction Atmosphere: Inert atmosphere (argon or nitrogen) is crucial to prevent catalyst deactivation and side reactions.
Starting Material Preparation
The halide or triflate precursors required for the borylation step are typically prepared by functionalizing the azaspiro nonene scaffold through:
Triflation: Conversion of hydroxyl or phenol groups to triflate esters using trifluoromethanesulfonic anhydride (Tf2O) under basic conditions.
Halogenation: Introduction of bromide or chloride substituents via electrophilic halogenation or nucleophilic substitution reactions.
These steps are performed prior to the borylation and require careful control of reaction conditions to maintain the integrity of the spirocyclic framework.
Reaction Mechanism Overview
The palladium-catalyzed borylation proceeds via:
Oxidative Addition: Palladium(0) inserts into the carbon-halogen or carbon-triflate bond forming a Pd(II) complex.
Transmetalation: Transfer of the boron moiety from bis(pinacolato)diboron to the palladium center.
Reductive Elimination: Formation of the carbon-boron bond and regeneration of the Pd(0) catalyst.
This catalytic cycle enables the efficient and selective installation of the boronate ester group on the azaspiro nonene ring.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of triflate precursor | Triflic anhydride, base, low temperature | - | Precursor for borylation |
| Palladium-catalyzed borylation | Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2, 1,4-dioxane, 80°C, 16 h | 85-93 | High purity product after chromatography |
| Alternative catalyst system | Pd(PPh3)4, Na2CO3, EtOH/H2O/Toluene, 80°C, 4.5 h | ~90 | Shorter reaction time, comparable yield |
| Purification | Silica gel chromatography, EtOAc/Hexanes gradient | - | Essential for removing catalyst residues |
Research Findings and Notes
The tert-butyl protecting group remains stable under the borylation conditions, allowing for downstream functionalization.
The boronate ester formed is a pinacol ester, which is stable and widely used in Suzuki-Miyaura cross-coupling reactions.
The spirocyclic azaspiro nonene core provides rigidity and unique steric properties, making this compound valuable in medicinal chemistry for drug design.
Reaction scale-up is feasible with maintained yields and purity, as demonstrated in multi-gram syntheses.
The use of potassium acetate as a mild base minimizes side reactions compared to stronger bases.
The reaction requires anhydrous and oxygen-free conditions to prevent palladium catalyst degradation.
Chemical Reactions Analysis
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The boronate ester group can be oxidized to form boronic acids or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development : The compound's boron-containing structure allows it to participate in various chemical reactions that are pivotal in drug synthesis. Boron compounds are known for their role in enhancing the efficacy of pharmaceutical agents by improving their pharmacokinetic properties.
- Case Study : Research has indicated that boron-containing compounds can act as inhibitors for certain enzymes involved in disease pathways, making them suitable candidates for developing therapeutic agents against cancer and neurodegenerative diseases.
-
Targeted Delivery Systems : The unique spiro structure may facilitate the design of targeted drug delivery systems. By modifying the compound with specific ligands, it can be engineered to deliver drugs directly to diseased tissues.
- Example : A study demonstrated that spirocyclic compounds can be conjugated with anticancer drugs to enhance their specificity and reduce side effects.
Material Science Applications
-
Polymer Chemistry : The compound can be utilized as a building block in the synthesis of advanced polymers. The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties.
- Research Insight : Investigations have shown that polymers containing boron exhibit enhanced flame retardancy and resistance to thermal degradation.
-
Nanotechnology : Due to its unique electronic properties, this compound could be explored in the development of nanomaterials for electronic applications.
- Case Study : Boron-doped carbon nanostructures have been studied for their potential use in sensors and energy storage devices due to their improved conductivity and electrochemical performance.
Environmental Science Applications
-
Sustainable Chemistry : The use of boron compounds in green chemistry processes is gaining traction. This compound could potentially serve as a catalyst or reagent in environmentally friendly reactions.
- Example : Research indicates that boron-based catalysts can facilitate reactions under milder conditions, reducing energy consumption and waste generation.
-
Pollutant Remediation : The compound may also find applications in environmental remediation efforts by acting as an adsorbent for heavy metals or organic pollutants due to its ability to form stable complexes.
- Research Findings : Studies have shown that boron-containing materials can effectively remove contaminants from water through adsorption mechanisms.
Mechanism of Action
The mechanism by which tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate exerts its effects involves its ability to participate in various chemical reactions. The boronate ester group is particularly reactive, allowing the compound to form stable complexes with other molecules. This reactivity is exploited in coupling reactions, where the compound acts as a nucleophile, attacking electrophilic centers to form new bonds .
Comparison with Similar Compounds
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate
- CAS : 2351276-13-4 (same as target compound, likely a positional isomer due to spiro ring numbering)
- Molecular Formula: C₁₉H₃₂BNO₄
- Key Difference : The boronate group is at position 7 instead of 6, altering steric and electronic environments. This positional isomerism may affect reactivity in cross-coupling reactions .
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate
- CAS : 2411223-34-0
- Molecular Formula: C₁₈H₃₀BNO₄
- Key Differences: Smaller spiro ring system ([3.4]octene vs. [3.5]nonene), reducing molecular weight (335.24 g/mol vs. 349.27 g/mol). Lower steric hindrance may enhance reactivity in coupling reactions. Price: $399 for 250 mg .
Bicyclic Analogues
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate
- CAS : 1313034-29-5
- Molecular Formula: C₁₈H₃₀BNO₅
- Key Differences: Incorporates an oxygen atom (3-oxa) and bicyclo[3.3.1] framework, increasing polarity and altering solubility.
tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
- CAS : 2095495-26-2
- Molecular Formula: C₁₇H₂₈BNO₄
- Key Differences :
Hydroxy-Substituted Analogues
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- CAS : 158602-43-8
- Molecular Formula: C₁₁H₁₉NO₃
- Key Differences :
Structural and Functional Implications
| Parameter | Target Compound | Spiro[3.4]octene Analogue | Bicyclo[3.3.1]nonene |
|---|---|---|---|
| Molecular Weight (g/mol) | 349.27 | 335.24 | 351.28 |
| Spiro/Bicyclo System | [3.5]nonene | [3.4]octene | Bicyclo[3.3.1]nonene |
| Reactivity in Suzuki Coupling | Moderate (steric hindrance) | High (reduced hindrance) | Low (polarity effects) |
| Storage Conditions | 2–8°C, inert atmos. | Similar | Not reported |
| Hazard Profile | H302, H315, H319 | Similar | Varies by structure |
Biological Activity
The compound tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate (CAS Number: 885693-20-9) is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 309.209 g/mol . Key physical properties include:
- Density: 1.1 ± 0.1 g/cm³
- Melting Point: 105 °C
- Boiling Point: 348.0 ± 52.0 °C at 760 mmHg
- LogP: 3.12290
Research indicates that this compound acts as a modulator of chemokine receptors CCR3 and CCR5, which are critical in immune response and inflammation pathways. The regulation of these receptors suggests potential applications in treating diseases such as HIV/AIDS and various inflammatory conditions .
Therapeutic Applications
The compound has shown promise in the following areas:
- Antiviral Activity:
- Anti-inflammatory Effects:
- Cancer Research:
Case Study 1: Antiviral Efficacy
In a study focusing on the antiviral properties of related compounds, it was found that modifications to the dioxaborolane moiety significantly enhanced activity against HIV strains resistant to standard treatments. This suggests that structural variations can lead to improved therapeutic profiles .
Case Study 2: Inflammation Modulation
Another research effort demonstrated that compounds similar to this compound could reduce inflammatory cytokine production in vitro, indicating potential for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .
Data Table: Summary of Biological Activities
Q & A
Q. Q: What are the standard synthetic routes for preparing tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate?
A: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester moiety. A general approach involves:
Spirocyclic Core Formation : Construct the 2-azaspiro[3.5]nonene scaffold using intramolecular cyclization or ring-closing metathesis.
Boronate Ester Introduction : React the spirocyclic intermediate with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane at 80–100°C .
Protection/Deprotection : Use tert-butyl carbamate (Boc) protection for the secondary amine, ensuring compatibility with subsequent coupling steps .
Key Considerations : Optimize catalyst loading (1–5 mol%) and base (e.g., K₂CO₃) to minimize side reactions. Purify via silica gel chromatography (hexane:EtOAc gradients) .
Advanced Synthesis
Q. Q: How can regioselectivity challenges be addressed in palladium-catalyzed cross-coupling reactions involving this compound?
A: Regioselectivity in Suzuki-Miyaura reactions depends on:
- Ligand Design : Bulky ligands (e.g., SPhos) favor coupling at sterically accessible sites .
- Substrate Preorganization : Modify the spirocyclic framework to direct boron insertion via conformational constraints .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity at specific positions .
Example : In analogous spiro systems, iridium-catalyzed asymmetric amination achieved 95% ee by tuning solvent (DMF) and temperature (70°C) .
Basic Characterization
Q. Q: Which spectroscopic methods are essential for confirming the structure of this compound?
A: Core techniques include:
- NMR Spectroscopy :
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₃₁BNO₄: 384.2352) .
- FTIR : Detect carbonyl stretches (ν ~1700 cm⁻¹) and B-O vibrations (ν ~1350 cm⁻¹) .
Advanced Characterization
Q. Q: How can X-ray crystallography using SHELX programs determine the spirocyclic conformation?
A: SHELX workflows involve:
Data Collection : Use high-resolution (≤1.0 Å) single-crystal X-ray diffraction.
Structure Solution : Apply direct methods (SHELXD) for phase determination .
Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles .
Conformational Analysis : ORTEP-3 visualizes spirocyclic torsion angles and non-covalent interactions (e.g., hydrogen bonds) .
Note : Compare experimental data with DFT-optimized geometries to resolve ambiguities in ring puckering .
Safety and Handling
Q. Q: What precautions are necessary when handling this compound in laboratory settings?
A: Based on structural analogs:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., CO, NOx) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill Management : Contain spills with sand or vermiculite; dispose via licensed hazardous waste services .
- Storage : Keep at 0–6°C in airtight containers under inert gas (N₂/Ar) .
Data Contradiction Analysis
Q. Q: How do reaction solvents influence the yield and stereochemical outcomes of cross-coupling reactions?
A: Contradictory reports arise from solvent polarity effects:
- Polar Solvents (DMF, DMSO) : Increase reaction rates but may promote epimerization in chiral spiro systems .
- Nonpolar Solvents (Toluene) : Improve regioselectivity but reduce solubility of boronate esters .
Resolution : Use DOE (Design of Experiments) to map solvent vs. temperature interactions. For example, DMF at 70°C gave 98% yield in a related spiro compound synthesis, while THF yielded <50% .
Advanced Applications
Q. Q: How is this compound utilized in the synthesis of pharmaceuticals targeting CNS disorders?
A: The spirocyclic boronate serves as:
- Dopamine Receptor Modulators : Key intermediate in enantioselective synthesis of azaspirodecanones .
- Protease Inhibitors : The boronate ester enables Suzuki coupling with aryl halides in drug candidates .
Case Study : A derivative with 95% ee showed potent activity in preclinical Parkinson’s models via chiral HPLC separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
